molecular formula C14H13NO6S B1381280 Tolcapone 5-amino-3-O-sulfate CAS No. 254902-29-9

Tolcapone 5-amino-3-O-sulfate

Cat. No.: B1381280
CAS No.: 254902-29-9
M. Wt: 323.32 g/mol
InChI Key: XXEISDBRYZQIMM-UHFFFAOYSA-N
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Description

Overview of Catechol-O-Methyltransferase (COMT) Inhibitor Metabolism

Catechol-O-methyltransferase (COMT) is a crucial enzyme in the metabolic breakdown of compounds with a catechol structure, including endogenous neurotransmitters like dopamine, norepinephrine, and epinephrine, as well as therapeutic agents like levodopa. nih.govwikipedia.org COMT inhibitors are a class of drugs that prevent this breakdown, primarily by inhibiting the transfer of a methyl group from S-adenosyl-L-methionine to a hydroxyl group on the catechol substrate. rsc.org The primary therapeutic goal of COMT inhibitors in treating Parkinson's disease is to prevent the methylation of levodopa, thereby increasing its bioavailability and allowing more of it to reach the central nervous system. wikipedia.org

The metabolism of COMT inhibitors themselves is a key determinant of their pharmacological profile. For nitrocatechol-type inhibitors like tolcapone (B1682975) and entacapone (B1671355), metabolic pathways are extensive. rsc.orgwikipedia.org While their primary action is to inhibit COMT, they are also substrates for it, leading to methylation as one route of their own biotransformation. europa.eufda.gov Other significant metabolic routes for this class of drugs include conjugation reactions, such as glucuronidation, which is a major pathway for tolcapone. wikipedia.orgeuropa.eu

Contextualizing Tolcapone's Extensive Metabolic Profile

Tolcapone (3,4-dihydroxy-4′-methyl-5-nitrobenzophenone) undergoes extensive biotransformation, with very little of the drug (around 0.5%) being excreted unchanged in the urine. europa.eumedicines.org.ukdrugs.com Its metabolism is characterized by several parallel and sequential reactions that occur exclusively on the periphery of the molecule, leaving the core benzophenone (B1666685) nucleus intact. nih.gov

The principal metabolic pathway for tolcapone is direct conjugation of the 3-hydroxyl group with glucuronic acid, a Phase II reaction. europa.eudrugs.comnih.gov This glucuronide conjugate is a major metabolite found in plasma and is rapidly formed and eliminated. nih.govresearchgate.net Other key pathways include:

Methylation: The enzyme COMT, which tolcapone inhibits, also metabolizes it, producing 3-O-methyl-tolcapone (3-OMT). europa.eufda.govdrugs.com

Oxidation: The methyl group on the benzophenone structure can be hydroxylated, a reaction catalyzed by cytochrome P450 enzymes (CYP3A4 and CYP2A6), to form a primary alcohol. europa.eumedicines.org.ukdrugs.com This alcohol can be further oxidized to a carboxylic acid. europa.eumedicines.org.ukdrugs.com

Reduction: A minor but significant pathway involves the reduction of the 5-nitro group to form an amine derivative (5-amino-tolcapone). europa.eumedicines.org.uknih.gov This amine intermediate is then subject to further Phase II conjugation reactions, including N-acetylation, glucuronidation, and, central to this article, sulfation. nih.govresearchgate.net

Studies using radiolabeled tolcapone in healthy volunteers have shown that approximately 57-60% of the dose is excreted in urine and about 40% in feces. europa.eumedicines.org.uknih.gov

Major Metabolic Pathways of Tolcapone
PathwayEnzyme(s) InvolvedKey Metabolite(s)Significance
GlucuronidationUDP-glucuronosyltransferase (UGT)Tolcapone-3-O-glucuronideMajor pathway; accounts for over 26% of the dose. nih.gov
MethylationCatechol-O-methyltransferase (COMT)3-O-methyl-tolcapone (3-OMT)Forms a major late metabolite in plasma. nih.govresearchgate.net
OxidationCytochrome P450 (CYP3A4, CYP2A6)Primary alcohol, Carboxylic acidMinor pathway. europa.eumedicines.org.ukdrugs.com
ReductionNot specifiedAmine derivative (5-amino-tolcapone)Minor pathway leading to further conjugation. europa.eunih.gov

Significance of Phase I and Phase II Metabolic Reactions in Xenobiotic Disposition

The metabolism of foreign compounds (xenobiotics), such as drugs, is a fundamental biological process for their detoxification and elimination. openaccessjournals.comlongdom.org This process is typically divided into two phases. wikipedia.orgwikipedia.org

Phase I Reactions: Often called functionalization reactions, these involve oxidation, reduction, or hydrolysis. openaccessjournals.commdpi.com The primary goal is to introduce or unmask a polar functional group (e.g., -OH, -NH2, -SH) on the xenobiotic molecule. longdom.orgmdpi.com These reactions are predominantly catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. openaccessjournals.com For tolcapone, the oxidation of its methyl group and the reduction of its nitro group are examples of Phase I reactions. europa.eumedicines.org.uk

Phase II Reactions: Known as conjugation reactions, this phase involves the covalent attachment of an endogenous, water-soluble molecule to the functional group on the xenobiotic or its Phase I metabolite. wikipedia.orgwikipedia.org Common conjugating agents include glucuronic acid (glucuronidation), sulfate (B86663) (sulfation), glutathione, and acetate (B1210297) (acetylation). wikipedia.orgmdpi.com These reactions, catalyzed by transferase enzymes, significantly increase the hydrophilicity and molecular weight of the compound, which facilitates its excretion from the body via urine or bile. openaccessjournals.commdpi.com The formation of tolcapone-glucuronide and Tolcapone 5-amino-3-O-sulfate are prime examples of Phase II metabolism. nih.gov

The balance between Phase I and Phase II reactions is critical in determining the ultimate fate and potential toxicity of a xenobiotic. longdom.orgmdpi.com

Rationale for In-Depth Investigation of Specific Conjugative Metabolites

While major metabolites like tolcapone-glucuronide account for a large portion of the drug's elimination, a comprehensive understanding of a drug's disposition requires the characterization of all biotransformation products, including those formed through minor pathways. nih.govnih.gov The reduction of tolcapone's nitro group creates an amine intermediate, which opens up several subsequent conjugation possibilities, including sulfation. nih.govresearchgate.net

The metabolite this compound is a product of two sequential reactions: a Phase I reduction followed by a Phase II sulfation. nih.gov Investigation into such specific conjugated metabolites is important for several reasons:

Complete Metabolic Profile: It helps to build a complete map of how the body processes the drug. Studies have identified numerous tolcapone metabolites, indicating a complex biotransformation network. nih.govacs.org

Understanding Excretion: The amine derivative of tolcapone is excreted directly or after further metabolism via glucuronidation, acetylation, or sulfation. nih.gov The sulfate conjugate of the amine derivative accounts for approximately 2% of the radioactivity found in urine and 0.7% of the administered dose found in feces, demonstrating its role in the drug's clearance. nih.gov

Mechanistic Insights: The formation of various metabolites can provide insights into the enzymes involved and potential inter-individual variability in metabolism. mdpi.com

Excretion of Tolcapone Amine Metabolites in Humans (% of Dose) nih.gov
MetaboliteExcretion RoutePercentage of Administered Dose
Amine Derivative (unconjugated)Urine3%
Amine Derivative (unconjugated)Feces6%
Amine GlucuronideCombined Urine & Feces5%
(HU1)
Amine SulfateCombined Urine & Feces1.5%
(this compound)
N-acetylamino glucuronideCombined Urine & Feces7% (6% Urine, 1% Feces)
(HU2)

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[3-amino-2-hydroxy-5-(4-methylbenzoyl)phenyl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO6S/c1-8-2-4-9(5-3-8)13(16)10-6-11(15)14(17)12(7-10)21-22(18,19)20/h2-7,17H,15H2,1H3,(H,18,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXEISDBRYZQIMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC(=C(C(=C2)OS(=O)(=O)O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

254902-29-9
Record name Tolcapone 5-amino-3-O-sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0254902299
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name TOLCAPONE 5-AMINO-3-O-SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0Y220T70EG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Molecular Pathways and Enzymatic Mechanisms of Tolcapone 5 Amino 3 O Sulfate Formation

Initial Biotransformation: Reduction of the Nitro Moiety to 5-Amino Tolcapone (B1682975)

The first step in the formation of the sulfated metabolite is the reduction of the 5-nitro group on the tolcapone molecule to an amine group, yielding the intermediate 5-amino tolcapone.

Enzymes Catalyzing the Nitro Reduction Step (e.g., Nitroreductases, other Phase I enzymes)

The conversion of an aromatic nitro group to an amino group is a reductive metabolic reaction catalyzed by a variety of enzymes known collectively as nitroreductases. nih.gov These enzymes are not a single entity but rather a group of different enzymes that can facilitate this six-electron reduction. nih.gov For many xenobiotics, this reduction can be carried out by hepatic enzymes such as cytochrome P450 (CYP) oxidoreductase and potentially some CYP isoforms themselves under low oxygen conditions. nih.gov Other enzymes like aldehyde oxidase, which is present in the liver cytosol, have also been implicated in nitroreduction. nih.gov

A significant contribution to the nitroreduction of drugs can also come from the gut microbiota. nih.govnih.gov Intestinal bacteria possess a rich diversity of nitroreductase enzymes that can metabolize nitroaromatic compounds. nih.govnih.gov Studies have indicated that tolcapone can be metabolized by the gut microbiota via nitroreduction. nih.govresearchgate.net There are two main types of bacterial nitroreductases: Type I enzymes are oxygen-insensitive and catalyze the reduction in two-electron steps, while Type II enzymes are oxygen-sensitive and proceed via a one-electron radical mechanism. nih.gov The specific human or microbial enzymes responsible for tolcapone nitroreduction have not been exhaustively characterized, but the pathway is a recognized component of its metabolism.

Factors Influencing Nitro Reduction Efficacy

The efficiency of the nitroreduction of tolcapone to its 5-amino intermediate is influenced by several general factors that affect all enzymatic reactions. These include the concentration of the enzyme and the substrate (tolcapone). libretexts.org Environmental conditions such as pH and temperature also play a critical role in enzyme activity. libretexts.org

Specific factors pertinent to nitroreductases include the presence of necessary cofactors, such as NAD(P)H for bacterial nitroreductases, and the oxygen concentration in the local environment. nih.gov Many nitroreduction reactions, particularly those mediated by Type II bacterial enzymes and certain mammalian enzymes, are more efficient under anaerobic or hypoxic (low oxygen) conditions, such as those found in the lower gastrointestinal tract. nih.gov Under aerobic conditions, the nitro anion radical formed during one-electron reduction can react with oxygen in a "futile cycle," regenerating the parent nitro compound and producing reactive oxygen species, which reduces the efficiency of amine formation. nih.gov

Conjugation Pathway: Sulfation of the 5-Amino Tolcapone Intermediate

Following its formation, the 5-amino tolcapone intermediate undergoes a Phase II conjugation reaction known as sulfation. This reaction involves the transfer of a sulfonate group (SO3−) from a universal donor molecule, 3'-phosphoadenosine-5'-phosphosulfate (PAPS), to the 3-hydroxyl group of the 5-amino tolcapone. nih.gov This creates a more water-soluble sulfate (B86663) ester, Tolcapone 5-amino-3-O-sulfate, which can be readily excreted. nih.gov

Sulfotransferase (SULT) Isoforms Implicated in 3-O-Sulfation

The sulfation reaction is catalyzed by a superfamily of enzymes called sulfotransferases (SULTs). nih.gov In humans, these are primarily cytosolic enzymes divided into several families. nih.gov Based on substrate specificity, the SULT1 family is the most likely to be involved in the sulfation of 5-amino tolcapone. nih.gov Specifically, the SULT1A subfamily, and SULT1A1 in particular, is known to catalyze the sulfation of a wide range of small phenolic compounds and aromatic amines. uniprot.orgdrugbank.comgenecards.org Given that 5-amino tolcapone possesses both a phenolic hydroxyl group and an aromatic amine group, it represents a potential substrate for SULT1A1. While direct studies confirming the specific SULT isoforms responsible for the 3-O-sulfation of 5-amino tolcapone are not extensively detailed in the literature, the known function of SULT1A1 makes it a primary candidate for this metabolic step.

Detailed characterization of the enzymatic activity of specific SULT isoforms towards 5-amino tolcapone, including kinetic parameters such as the Michaelis-Menten constant (Km) and maximum reaction velocity (Vmax), is not available in the published scientific literature. Such studies would typically involve incubating the 5-amino tolcapone substrate with purified, recombinant human SULT isoforms in the presence of the PAPS cofactor. By measuring the rate of formation of the sulfated product at varying substrate concentrations, the affinity of the enzyme for the substrate (Km) and its maximum catalytic rate (Vmax) could be determined. This would provide a definitive identification of the primary enzyme(s) responsible for this conjugation pathway and offer insights into the efficiency of the reaction.

Data Tables

Table 1: Key Metabolites of Tolcapone and Excretion Data

Metabolite NamePrecursor CompoundMetabolic ReactionPercentage of Dose Excreted (Approx.)
5-Amino Tolcapone TolcaponeNitroreduction3% (urine), 6% (feces) nih.gov
This compound 5-Amino TolcaponeSulfation (Conjugation)1.5% (urine and feces combined) nih.gov
Tolcapone-3-O-glucuronide TolcaponeGlucuronidation (Conjugation)26% (urine and feces combined) nih.gov

This interactive table summarizes the primary metabolites involved in the specified pathway.

Table 2: Enzyme Classes Involved in the Formation of this compound

Formation StepIntermediate/ProductEnzyme ClassSpecific Examples (General)Location
Step 1: Reduction 5-Amino TolcaponeNitroreductasesCytochrome P450 Oxidoreductase, Aldehyde Oxidase, Bacterial NitroreductasesLiver, Gut Microbiota
Step 2: Sulfation This compoundSulfotransferases (SULTs)SULT1A Family (e.g., SULT1A1)Liver, other tissues

This interactive table outlines the enzymatic steps and locations for the biotransformation.

Interspecies Variations in SULT Expression and Activity Relevant to Conjugation

The metabolic clearance of tolcapone exhibits variations across different species. Studies utilizing in vitro data from hepatocytes of humans and various animal species have been employed to predict the metabolic clearance of tolcapone, indicating that species-specific differences in metabolic pathways exist nih.gov.

Sulfotransferases (SULTs), the enzymes responsible for sulfation, are known to have differing expression levels and catalytic activities in various species. For example, kinetic analyses of sulfotransferases in zebrafish and humans have shown differences in substrate affinity (Km) and catalytic efficiency (Vmax/Km) for the same substrates researchgate.net. While specific comparative studies on the sulfation of tolcapone's amine metabolite by SULTs from different species are not detailed in the available research, the known species specificity of these enzymes suggests that the extent of this compound formation is likely to vary between humans and other animal models nih.govresearchgate.net.

Role of 3'-Phosphoadenosine-5'-phosphosulfate (PAPS) as Co-substrate

The sulfation of the tolcapone amine metabolite is critically dependent on the co-substrate 3'-phosphoadenosine-5'-phosphosulfate (PAPS). PAPS is the universal sulfate donor for all sulfotransferase-catalyzed reactions. The SULT enzyme facilitates the transfer of the sulfonate group (SO3-) from PAPS to the hydroxyl group of the substrate, in this case, the 3-hydroxyl group of the 5-amino-tolcapone catechol moiety.

The intracellular availability of PAPS can be a rate-limiting factor for sulfation reactions. The synthesis of PAPS from inorganic sulfate and ATP is an energy-dependent process catalyzed by two enzymes, ATP sulfurylase and APS kinase. Therefore, the efficiency of the sulfation pathway for tolcapone's amine metabolite is intrinsically linked to the cellular capacity to generate and maintain an adequate supply of PAPS.

Regioselectivity of Sulfate Conjugation on the Catechol Moiety

The sulfation of the 5-amino-tolcapone metabolite demonstrates high regioselectivity. The sulfate group is specifically conjugated to the hydroxyl group at the 3-position of the catechol ring, forming the 3-O-sulfate conjugate. This is consistent with the metabolism of the parent tolcapone molecule, where glucuronidation, the major metabolic pathway, also occurs exclusively at the 3-hydroxyl position nih.gov.

The observation that 4-O-glucuronidation of tolcapone is not detected in humans suggests a strong steric or electronic preference for enzymatic conjugation at the 3-position of the tolcapone catechol structure nih.gov. This inherent regioselectivity of the conjugating enzymes for the 3-OH group appears to govern the sulfation of the amine metabolite as well.

Reaction Kinetics and Enzymatic Efficiency of Sulfation

While this general principle applies, specific kinetic parameters, such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax), for the sulfation of 5-amino-tolcapone by human SULT isoforms have not been detailed in the available scientific literature. The determination of these values would be necessary to precisely quantify the enzymatic efficiency (Vmax/Km) of this specific metabolic reaction.

Interplay with Other Tolcapone Metabolic Pathways

The formation of this compound does not occur in isolation. It is part of a network of competing metabolic pathways that determine the fate of the 5-amino derivative of tolcapone.

Relationship Between Nitro Reduction, Sulfation, and Glucuronidation

The prerequisite step for the formation of the sulfate conjugate is the reduction of the 5-nitro group of tolcapone to an amine group, yielding the 5-amino-tolcapone metabolite nih.govnih.gov. Once formed, this amine derivative becomes a substrate for several phase II conjugation enzymes.

Both sulfation and glucuronidation pathways compete for this amine metabolite. However, in humans, glucuronidation appears to be a more significant route for the amine derivative, accounting for approximately 5% of the initial tolcapone dose. In contrast, sulfation is a less prominent pathway, accounting for only about 1.5% of the dose nih.gov. This indicates that while both pathways are active, the enzymes responsible for glucuronidation metabolize a larger fraction of the 5-amino-tolcapone intermediate compared to the sulfotransferases.

Potential for Competing Metabolic Routes (e.g., N-acetylation of the amine)

Beyond O-sulfation and O-glucuronidation of the catechol hydroxyl groups, the amine group of the 5-amino-tolcapone metabolite is also a target for metabolic modification, primarily through N-acetylation nih.govnih.gov. This reaction, catalyzed by N-acetyltransferase (NAT) enzymes, represents another significant competing metabolic route.

The following table summarizes the known metabolic fates of the 5-amino-tolcapone derivative, illustrating the interplay and quantitative significance of the competing pathways.

Metabolic PathwayPercentage of Administered Tolcapone Dose
Direct Excretion of Amine 9% (3% in urine, 6% in faeces)
Glucuronidation of Amine 5%
N-acetylation (measured as N-acetylamino glucuronide) 7% (6% in urine, 1% in faeces)
Sulfation of Amine 1.5%

Data sourced from a study on the metabolism and excretion of tolcapone in healthy volunteers nih.gov.

Advanced Methodologies for the Study of Tolcapone 5 Amino 3 O Sulfate

In Vitro Experimental Models for Metabolite Generation

The generation of Tolcapone (B1682975) 5-amino-3-O-sulfate for investigational purposes relies on various in vitro systems that replicate the metabolic processes of the human body. These models range from subcellular fractions to complex, multi-organ platforms.

Utilization of Human and Animal Liver Subcellular Fractions (Cytosol, S9)

The initial steps in the biotransformation of Tolcapone often involve reduction of the 5-nitro group to form a primary amine (5-amino-tolcapone), followed by conjugation reactions. nih.gov Liver subcellular fractions, such as the S9 and cytosol, are instrumental in studying these pathways. The S9 fraction contains both microsomal and cytosolic enzymes, offering a comprehensive environment for studying Phase I and Phase II metabolism. bioivt.com The cytosolic fraction, which is devoid of microsomes, is specifically enriched with soluble enzymes like sulfotransferases (SULTs), which are essential for the sulfation step that produces Tolcapone 5-amino-3-O-sulfate. bioivt.com

Subcellular FractionKey Enzymatic ComponentsApplication in Tolcapone Metabolism Studies
S9 FractionMicrosomal (e.g., CYPs) and Cytosolic (e.g., SULTs, UGTs) enzymesComprehensive screening of Phase I (oxidation, reduction) and Phase II (sulfation, glucuronidation) metabolites.
CytosolSoluble enzymes, including Sulfotransferases (SULTs) and N-acetyltransferases (NATs)Specific investigation of Phase II sulfation and acetylation pathways of the 5-amino-tolcapone intermediate.

Application of Recombinant Human Sulfotransferases

To pinpoint the specific enzymes responsible for the sulfation of 5-amino-tolcapone, researchers utilize recombinant human sulfotransferases. This approach involves expressing individual human SULT enzymes in cell lines (e.g., bacterial or insect cells) and then incubating the purified enzyme with the substrate (5-amino-tolcapone) and the cofactor PAPS. This method allows for the precise identification of which SULT isoform(s) (e.g., SULT1A1, SULT1A3, SULT1E1) are primarily responsible for the formation of this compound. This information is critical for predicting potential drug-drug interactions and understanding inter-individual variability in metabolism due to genetic polymorphisms in SULT enzymes.

Recombinant Enzyme TypePrinciple of MethodSignificance for Studying this compound
Human Sulfotransferases (SULTs)Incubation of a specific, purified SULT isoform with the substrate and necessary cofactors.Identifies the precise SULT enzyme(s) that catalyze the formation of the sulfate (B86663) conjugate, aiding in pharmacogenetic and drug interaction studies.

Development and Validation of Microphysiological Systems for Metabolism Studies (e.g., Human-on-a-Chip Platforms)

Microphysiological systems (MPS), also known as organ-on-a-chip platforms, represent a significant advancement in in vitro metabolism studies. nih.gov These devices use microfluidics to culture human cells in a 3D environment that more accurately mimics the physiology of human organs. nih.govresearchgate.net For Tolcapone, a multi-organ "human-on-a-chip" platform has been successfully used to investigate its metabolic profile. nih.govacs.org

In one notable study, a system fluidically linking seven different organ MPS, including liver, brain, and gut, was used to study the metabolism of Tolcapone. nih.govacs.orgmit.edu Analysis of the circulating medium in this system identified twelve Tolcapone metabolites, demonstrating that oxidation, reduction, and conjugation were the primary metabolic routes. nih.govnih.gov Such platforms offer a more physiologically relevant context than subcellular fractions, allowing for the study of multi-organ interactions and providing a sustained metabolic activity that is crucial for forming downstream metabolites over extended periods. news-medical.net

PlatformDescriptionKey Findings Related to Tolcapone Metabolism
7-Organ Human-on-a-Chip nih.govacs.orgAn integrated platform connecting brain, pancreas, liver, lung, heart, gut, and endometrium microphysiological systems.Identified 12 distinct metabolites, confirming that reduction, oxidation, and conjugation are the most important metabolic pathways for Tolcapone.

Electrochemistry-Mass Spectrometry for Simulating Oxidative Metabolism

Electrochemistry coupled with mass spectrometry (EC-MS) is a powerful, non-enzymatic tool used to simulate Phase I oxidative metabolism. nih.govresearchgate.net While the formation of this compound is a Phase II conjugation process, the preceding and competing pathways often involve oxidation. EC-MS can rapidly generate potential oxidative metabolites by applying a voltage to a solution of the parent drug or its intermediate, mimicking the redox reactions catalyzed by cytochrome P450 enzymes. mdpi.comchromatographyonline.com

Research into Tolcapone's metabolites has employed electrochemical methods to investigate the bioactivation of its amine (M1) and acetylamine (M2) derivatives. nih.gov These experiments revealed that these metabolites are more susceptible to oxidation than Tolcapone itself. The reactive intermediates generated through this process could be subsequently trapped with glutathione, demonstrating the utility of EC-MS in predicting the formation of potentially reactive species that could lead to conjugation reactions. nih.gov

MethodologyPrincipleApplication to Tolcapone Metabolite Studies
Electrochemistry-Mass Spectrometry (EC-MS)Simulates oxidative metabolism by applying an electrical potential to generate oxidized products, which are then identified by MS. nih.govUsed to study the oxidative potential of Tolcapone's amine metabolites, providing insight into the generation of reactive intermediates that may undergo subsequent conjugation. nih.gov

Analytical Chemistry Techniques for Detection and Quantification

Accurate detection and quantification are paramount to understanding the metabolic fate of Tolcapone. High-performance analytical techniques are required to identify and measure the low concentrations of metabolites typically found in complex biological matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling and Identification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive analytical technique for the study of drug metabolites, including this compound. technologynetworks.com The methodology involves two key stages. First, the liquid chromatography system separates the various components of a sample mixture based on their physicochemical properties (e.g., polarity). Second, the mass spectrometer detects, ionizes, and fragments the molecules eluting from the column.

This technique is highly sensitive and selective, allowing for the detection of metabolites at very low concentrations. nih.gov For identification, high-resolution mass spectrometry provides an accurate mass measurement of the metabolite, allowing for the determination of its elemental formula. nih.gov Subsequently, tandem mass spectrometry (MS/MS) is used to fragment the metabolite ion and produce a characteristic fragmentation pattern, which serves as a structural fingerprint to confirm its identity. nih.gov Numerous studies have successfully applied LC-MS/MS to create comprehensive profiles of Tolcapone metabolites from various in vitro and in vivo samples. nih.govnih.govnih.govresearchgate.net

TechniqueFunctionApplication in Analyzing this compound
Liquid Chromatography (LC)Separates the target metabolite from the parent drug, other metabolites, and matrix components.Enables isolation of the sulfate conjugate for accurate measurement.
Mass Spectrometry (MS)Provides highly sensitive detection and accurate mass measurement for formula determination.Confirms the presence and elemental composition of the metabolite.
Tandem Mass Spectrometry (MS/MS)Generates specific fragment ions from the metabolite for structural confirmation.Provides definitive structural evidence for the identification of this compound.

High-Resolution Mass Spectrometry (HRMS) for Untargeted Metabolomics and Precise Mass Measurement

High-resolution mass spectrometry (HRMS) is a cornerstone of modern metabolomics, enabling the untargeted analysis of all detectable metabolites in a biological sample. nih.govsemanticscholar.org This approach is particularly valuable for identifying novel or unexpected metabolites of tolcapone. nih.gov HRMS provides highly accurate mass measurements, typically with an error of less than 5 ppm, which allows for the determination of the elemental composition of a detected ion. nih.govchromatographyonline.com

In the context of tolcapone metabolism, an untargeted metabolomics study using LC-HRMS can reveal a comprehensive profile of its biotransformation products in various biological matrices like urine and plasma. nih.gov By comparing the metabolite profiles of treated versus control groups, researchers can identify ions that are unique to tolcapone exposure. The precise mass of these ions can then be used to propose potential molecular formulas. For this compound, HRMS would confirm its elemental composition, distinguishing it from other potential metabolites with similar nominal masses.

Chromatographic Separation Strategies for Resolution of Isomeric Metabolites

The metabolic pathways of tolcapone can produce isomeric metabolites, which have the same elemental composition but different structural arrangements. nih.gov The separation of these isomers is a significant analytical challenge, as they often exhibit similar physicochemical properties. Advanced chromatographic techniques are essential to resolve these compounds before their introduction into the mass spectrometer.

High-performance liquid chromatography (HPLC) with specialized stationary phases is a common strategy. chromatographyonline.com For instance, columns with different selectivities, such as those based on phenyl-hexyl or pentafluorophenyl (PFP) chemistry, can provide alternative separation mechanisms to the standard C18 columns. Furthermore, techniques like ion mobility spectrometry (IMS), which separates ions based on their size and shape in the gas phase, can be coupled with mass spectrometry to provide an additional dimension of separation for isomeric metabolites. chromatographyonline.com

Stable Isotope Labeling Techniques for Metabolic Pathway Elucidation

Stable isotope labeling (SIL) is a powerful technique for tracing the metabolic fate of a drug and elucidating its biotransformation pathways. nih.govresearchgate.net This approach involves administering a version of the drug that has been enriched with a stable isotope, such as carbon-13 (¹³C) or nitrogen-15 (B135050) (¹⁵N). nih.govyoutube.com The mass spectrometer can then differentiate between the labeled and unlabeled drug and its metabolites based on their mass difference.

In a study of tolcapone metabolism, administering ¹⁴C-labeled tolcapone allowed for the tracking of all drug-related material in plasma, urine, and feces. nih.govnih.gov By analyzing the mass spectra of the detected metabolites, researchers can identify those that contain the isotopic label, confirming that they are derived from the parent drug. This technique is invaluable for confirming metabolic pathways and identifying previously unknown metabolites. nih.gov For this compound, the presence of the isotopic label would definitively link it to the administered tolcapone.

Computational Chemistry and Molecular Modeling Approaches

In addition to experimental techniques, computational approaches play an increasingly important role in predicting and understanding drug metabolism.

In Silico Prediction of Metabolic Fates and Potential Conjugates

In silico models can predict the likely sites of metabolism on a drug molecule and the types of conjugates that may be formed. news-medical.net These models use algorithms based on known metabolic reactions and enzyme specificities to forecast the metabolic fate of a compound. news-medical.net For tolcapone, such models could predict the reduction of the nitro group to an amine and the subsequent sulfation at the 3-hydroxyl position, leading to the formation of this compound.

Pharmacophore modeling and molecular docking are computational techniques that can provide insights into the interaction of tolcapone and its metabolites with metabolic enzymes. nih.govresearchgate.net By modeling the binding of these compounds to the active sites of enzymes like sulfotransferases, researchers can predict the likelihood of a particular metabolic reaction occurring. These computational predictions can then guide targeted experimental studies to confirm the presence of the predicted metabolites. mdpi.com

Molecular Docking and Dynamics Simulations for Enzyme-Substrate Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand), such as a drug metabolite, and a protein (receptor), such as an enzyme.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method is instrumental in understanding the binding mode and affinity of a molecule at an active site. For a hypothetical study of this compound, docking could be used to investigate its potential interaction with metabolizing enzymes or other off-target proteins. The process would involve preparing the 3D structures of the ligand and the target protein and then using a docking algorithm to sample a large number of possible binding poses, which are then scored based on their energetic favorability.

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of molecular systems over time. Following a docking study, MD simulations can be employed to assess the stability of the predicted ligand-protein complex and to observe the conformational changes that may occur upon binding. These simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to visualize the intricate dance of molecular interactions. For this compound, an MD simulation could reveal the stability of its binding to a target enzyme and the key amino acid residues involved in maintaining the interaction.

Hypothetical Research Findings from Molecular Docking and MD Simulations

Since no specific data exists for this compound, the following table is a hypothetical representation of what such a study might reveal:

ParameterHypothetical Finding for this compoundInterpretation
Binding Energy (kcal/mol) -8.5A strong predicted binding affinity to the hypothetical enzyme.
Key Interacting Residues Lys144, Glu199, Met201These amino acids would be crucial for the binding interaction.
RMSD of Ligand (Å) 1.2Indicates high stability of the ligand within the binding pocket during the simulation.
Hydrogen Bonds 3The formation of multiple hydrogen bonds would suggest a specific and stable interaction.

This table is for illustrative purposes only and is not based on actual research data for this compound.

Quantum Mechanical Calculations for Reaction Mechanism Analysis

Quantum mechanical (QM) calculations are used to study the electronic structure of molecules and to elucidate the mechanisms of chemical reactions at an atomic level. These methods are particularly useful for understanding the biotransformation of drugs and their metabolites.

For a compound like this compound, QM calculations could be applied to investigate its chemical reactivity, stability, and the energetics of its formation or further metabolism. For instance, Density Functional Theory (DFT), a popular QM method, could be used to calculate the molecule's electron distribution, molecular orbitals, and the energy barriers associated with different reaction pathways. This would provide a fundamental understanding of why certain metabolic reactions occur and what reactive intermediates might be formed.

Hypothetical Research Findings from Quantum Mechanical Calculations

The following table provides a hypothetical summary of findings from a QM study on this compound:

ParameterHypothetical ValueSignificance
HOMO-LUMO Gap (eV) 4.2A larger gap would suggest higher chemical stability.
Activation Energy for a hypothetical reaction (kcal/mol) 15.8This would represent the energy barrier for a potential metabolic transformation.
Mulliken Atomic Charges Specific values for N, O, S atomsWould indicate the most likely sites for nucleophilic or electrophilic attack.

This table is for illustrative purposes only and is not based on actual research data for this compound.

Research Implications and Future Directions for Tolcapone 5 Amino 3 O Sulfate

Contribution of Sulfation to the Overall Tolcapone (B1682975) Metabolite Landscape

The metabolism of tolcapone is complex, involving several enzymatic pathways. The primary route of elimination is glucuronidation of the parent compound at the 3-hydroxy position. nih.govtandfonline.com However, a notable alternative pathway begins with the reduction of the 5-nitro group to form an amine derivative (Ro 61-3662). nih.gov This amino metabolite is a substrate for several subsequent phase II conjugation reactions, including sulfation.

Metabolic PathwayMetabolitePercentage of Administered Dose (%)Excretion Route
Direct GlucuronidationTolcapone-3-O-glucuronide~26%Urine & Faeces
Nitro-reductionAmine Derivative (Ro 61-3662)~8%Urine & Faeces
Metabolism of Amine DerivativeAmine Glucuronide~5%Urine & Faeces
N-Acetylamino Glucuronide~7%Urine & Faeces
Amine Sulfate (B86663) (Tolcapone 5-amino-3-O-sulfate) ~2.2% Urine & Faeces

This interactive table summarizes the major metabolic pathways of tolcapone and the relative contribution of the sulfation pathway. Data is compiled from a study on the metabolism and excretion of tolcapone in healthy volunteers. nih.gov

Comparative Metabolic Studies of Sulfate Conjugates Across Mammalian Species

Preclinical drug development relies heavily on animal models to predict human pharmacokinetics and metabolism. However, significant interspecies differences in drug-metabolizing enzymes can lead to variations in metabolite profiles, which complicates direct extrapolation to humans. rug.nl For tolcapone, studies have utilized in vitro models, such as isolated hepatocytes from rats, rabbits, dogs, and humans, to predict its metabolic clearance. nih.govtandfonline.com These studies have been valuable in establishing a more rational basis for interspecies scaling compared to conventional allometric methods. nih.govtandfonline.com

While these investigations confirm that tolcapone is subject to extensive phase II metabolism across species, detailed public data specifically comparing the quantitative formation of this compound is limited. A study utilizing a mass spectrometry-based metabolomics approach identified a total of 16 tolcapone metabolites in rat urine, including six that had not been previously reported in human studies. nih.gov This finding underscores the potential for species-specific metabolic pathways and highlights the need for caution when extrapolating metabolite data from animals to humans. rug.nlnih.gov The differences in enzyme expression and activity, particularly sulfotransferases (SULTs), between species like rats and humans could lead to quantitative variations in the formation of sulfate conjugates. Further research is warranted to directly compare the sulfation of tolcapone's amino metabolite across various preclinical species and humans to better understand the translatability of animal models for this specific metabolic pathway.

Development of Analytical Standards and Reference Materials for Research

Accurate identification and quantification of drug metabolites are cornerstones of drug metabolism research. This requires pure, well-characterized analytical standards and reference materials. The initial identification of this compound and other metabolites in human excretion studies was achieved by comparing their chromatographic elution times and mass spectrometric data with those of chemically synthesized reference compounds. nih.gov

The synthesis of such standards can be complex. It often involves multi-step chemical synthesis or biotechnological methods. For instance, sulfated metabolites can be produced using techniques like microbial biotransformation or incubations with mammalian liver S9 fractions, followed by purification. This process is essential for:

Unambiguous structural confirmation: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy performed on the isolated standard provide definitive structural evidence.

Quantitative analysis: A certified reference standard is necessary to create calibration curves for accurate quantification of the metabolite in biological matrices (e.g., plasma, urine) using methods like liquid chromatography-mass spectrometry (LC-MS).

Pharmacological and toxicological testing: Sufficient quantities of the isolated metabolite are required for in vitro or in vivo studies to assess its biological activity.

The availability of a reference standard for this compound is thus a prerequisite for any in-depth investigation into its pharmacokinetics or potential biological effects.

Exploration of Analogous Sulfation Pathways for Structurally Related Compounds

Tolcapone belongs to a class of drugs known as nitrocatechols. Comparing its metabolic fate with that of structurally related compounds provides valuable insights into how minor structural changes can influence biotransformation pathways. A key comparator is entacapone (B1671355), another nitrocatechol COMT inhibitor. wikipedia.org

While both drugs share the nitrocatechol pharmacophore, their metabolic profiles differ significantly. The primary metabolic pathway for entacapone is isomerization followed by direct glucuronidation. wikipedia.orgnih.gov Crucially, the initial nitro-reduction step that occurs with tolcapone to form the amine precursor for sulfation has not been reported as a major pathway for entacapone in human studies. nih.gov This metabolic divergence is significant because the formation of the amine and subsequent N-acetylated metabolites of tolcapone has been investigated as a potential source of reactive intermediates that could be linked to the drug's hepatotoxic potential. nih.govresearchgate.net

Advancements in Systems Biology and Metabolomics to Map Conjugation Networks

Traditional drug metabolism studies often focus on identifying a few major metabolites. However, the advent of systems biology and advanced analytical platforms, particularly high-resolution mass spectrometry-based metabolomics, has revolutionized the field. These approaches allow for a global and unbiased analysis of all detectable metabolites in a biological sample, providing a comprehensive "snapshot" of the metabolic network. nih.gov

A prime example of this application is a study that used an LC/MS-based metabolomics approach combined with multivariate statistical analysis to re-examine the metabolite profile of tolcapone in rat urine. nih.gov This powerful technique enabled the detection and identification of 16 distinct tolcapone-related metabolites. nih.gov Notably, six of these metabolites had not been described in previous studies, demonstrating the enhanced sensitivity and discovery potential of metabolomics. nih.gov

Such comprehensive metabolite mapping is crucial for several reasons:

It provides a more complete understanding of a drug's disposition.

It can identify minor metabolites that may have disproportionately significant pharmacological or toxicological activity.

It helps to elucidate complex, interconnected metabolic pathways (networks) rather than single linear reactions.

It can reveal unexpected species differences in metabolism, improving the predictive power of preclinical models.

By applying these advanced methodologies, researchers can more effectively map the full conjugation network of drugs like tolcapone, including sulfation and other phase II reactions, leading to a more profound understanding of its biotransformation.

Q & A

Basic Research Questions

Q. What experimental models are commonly used to study the pharmacokinetics of tolcapone 5-amino-3-O-sulfate, and how are they validated?

  • Methodological Answer: Pharmacokinetic studies often employ liquid chromatography-mass spectrometry (LC-MS) to quantify tolcapone metabolites in biological matrices (e.g., plasma, urine). For example, reverse-phase LC-MS with electrospray ionization has been used to identify tolcapone’s mercapturic acid conjugates in rodent models . Validation includes calibration curves, spike-recovery tests, and comparison with internal standards to ensure specificity and sensitivity.

Q. How can researchers address baseline variability in cognitive outcomes when testing tolcapone’s procognitive effects?

  • Methodological Answer: Stratifying participants by baseline performance (e.g., low vs. high performers) and using within-subject crossover designs (e.g., placebo vs. 200 mg tolcapone) can mitigate variability. In EEG-based studies, pre-screening for COMT rs4680 genotype (Val/Val vs. Met/Met) is critical, as tolcapone’s effects on frontal P200 amplitude and false alarm rates are genotype-dependent .

Q. What in vivo models are suitable for studying tolcapone’s safety during pregnancy?

  • Methodological Answer: Murine models are standard for assessing placental toxicity. Key endpoints include maternal blood pressure, proteinuria, and histopathological analysis of trophoblast invasion. Dose-dependent effects (e.g., fetal growth restriction at mid-gestation) are evaluated using timed-pregnancy cohorts with staggered tolcapone administration .

Advanced Research Questions

Q. How can EEG biomarkers be integrated into clinical trials to optimize tolcapone’s procognitive efficacy in schizophrenia?

  • Methodological Answer: Reverse-translated tasks like the 5C-CPT (5 Choice-Continuous Performance Test) combined with event-related potentials (ERPs) provide sensitive endpoints. Focus on midline frontopolar P200 amplitude modulation during response inhibition, which correlates with reduced false alarm rates. Biomarker-informed trials should prioritize COMT Val/Val homozygotes, as they show stronger target engagement .

Q. What strategies resolve contradictions between tolcapone’s cognitive benefits and its reproductive toxicity?

  • Methodological Answer: Mechanistic studies comparing tissue-specific COMT inhibition are essential. For example, in vitro trophoblast migration assays (measuring Snail/Twist/E-cadherin expression) can identify thresholds for placental toxicity, while cognitive studies use ex vivo brain slice recordings to isolate prefrontal cortex (PFC)-specific effects. Dose-response curves must differentiate therapeutic (PFC-targeted) vs. systemic toxicity thresholds .

Q. How should researchers design studies to evaluate tolcapone’s region-specific modulation of cortical activity?

  • Methodological Answer: Combine fMRI or high-density EEG with tasks probing conflict processing (e.g., Stroop, flanker tasks). For tolcapone, the dorsal anterior cingulate cortex (dACC) shows reduced activation during attentional control tasks despite preserved performance, suggesting enhanced neural efficiency. Double-blind, placebo-controlled designs with counterbalanced drug administration (e.g., 200 mg tolcapone vs. placebo) are critical .

Q. What analytical methods validate the purity of this compound in pharmaceutical formulations?

  • Methodological Answer: USP-grade HPLC with UV detection (λ = 280 nm) is standard. Key related compounds (e.g., 4N-methyl-3,4-dihydroxybenzophenone [Related Compound A] and 4-hydroxy-3-methoxy-4’-methyl-5-nitrobenzophenone [Related Compound B]) must be quantified using reference standards. Stability studies under light and humidity stress ensure compliance with ICH guidelines .

Methodological Considerations Table

Research Objective Recommended Approach Key References
Pharmacokinetic ProfilingLC-MS metabonomics with isotopically labeled internal standards
Cognitive Biomarker IdentificationEEG-based 5C-CPT with COMT genotyping and ERP analysis
Toxicity ScreeningMurine placental histopathology and in vitro trophoblast migration assays
Pharmaceutical Quality ControlUSP-compliant HPLC-UV for related compound quantification

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.